

Application Notes and Protocols: Total Synthesis of Himastatin

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Compound of Interest

Compound Name: **Himastatin**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of **Himastatin**, a potent antibiotic with a unique homodimeric structure. The protocols detailed below are based on two landmark approaches: the bio-inspired late-stage dimerization synthesis by Movassaghi and Pentelute, and the earlier convergent synthesis by Danishefsky featuring a key Stille coupling reaction.

Himastatin's complex architecture, characterized by two identical macrocyclic depsipeptide subunits linked by a C5-C5' biaryl bond between two cyclotryptophan residues, has made it a challenging target for synthetic chemists.^{[1][2]} Key structural features also include an alternating sequence of D- and L-amino acids, a depsipeptide linkage, and a γ -hydroxylated piperazic acid residue.^{[1][3]}

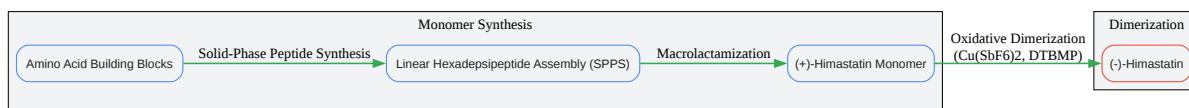
I. Bio-inspired Total Synthesis via Late-Stage Oxidative Dimerization

This recently developed approach mimics the proposed biosynthetic pathway of **Himastatin**, where the crucial C5-C5' bond is formed in the final step.^{[1][4]} This strategy offers significant flexibility for the synthesis of **Himastatin** analogs and probes for studying its mechanism of action.^[1]

Overall Synthetic Strategy

The synthesis involves the preparation of the monomeric macrocyclic depsipeptide, (+)-**Himastatin** monomer, followed by a biomimetic oxidative dimerization to yield (-)-**Himastatin**.

[1]



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Caption: Overall workflow of the bio-inspired **Himastatin** total synthesis.

Experimental Protocols

1. Synthesis of (+)-**Himastatin** Monomer

The monomer is assembled using a hybrid solid-phase and solution-phase peptide synthesis approach. Key building blocks include protected D-threonine, L-leucine, a depsitriptide fragment containing the 5-hydroxypiperazic acid residue, and a cyclotryptophan unit.[3] The linear hexadepsipeptide is then cyclized to afford the (+)-**Himastatin** monomer.[3]

Key Reagents and Conditions for Macrolactamization:

- Reagents: Linear hexadepsipeptide precursor.
- Conditions: High dilution to favor intramolecular cyclization.
- Yield: 46% overall yield for the cyclization.[3]

2. Oxidative Dimerization to (-)-**Himastatin**

This key step involves the single-electron oxidation of the aniline substructure within two molecules of the (+)-**Himastatin** monomer, leading to a radical-radical coupling to form the C5-C5' biaryl bond.[1]

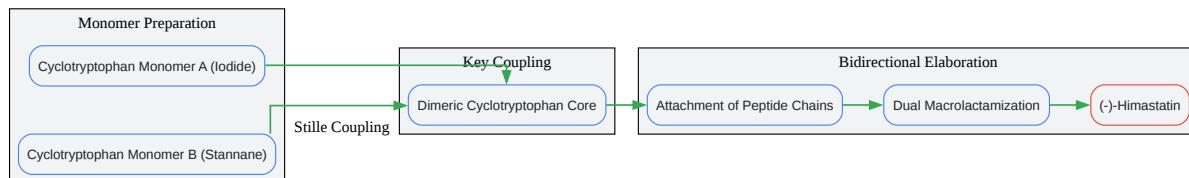
- Reagents:
 - (+)-**Himastatin** monomer
 - Copper(II) hexafluoroantimonate ($\text{Cu}(\text{SbF}_6)_2$)
 - 2,6-di-tert-butyl-4-methylpyridine (DTBMP)
- Solvent: 1,2-dichloroethane (DCE)
- Temperature: 23 °C
- Procedure: To a solution of (+)-**Himastatin** monomer in DCE are added DTBMP and $\text{Cu}(\text{SbF}_6)_2$. The reaction mixture is stirred at room temperature until completion.
- Purification: The crude product is purified by flash column chromatography.
- Yield: 40%^[5]

II. Convergent Total Synthesis via Early-Stage Stille Coupling

The seminal total synthesis of **Himastatin** by Danishefsky and co-workers established the absolute stereochemistry of the natural product.^[6] This approach relies on the early-stage formation of the central biaryl linkage via a Stille cross-coupling reaction, followed by the bidirectional elaboration of the two macrocyclic domains.^{[1][6]}

Overall Synthetic Strategy

Two functionalized cyclotryptophan monomers are coupled using a Stille reaction to form the dimeric core. Subsequent peptide couplings and macrolactamizations complete the synthesis.
^[6]

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Caption: Overall workflow of the Danishefsky **Himastatin** total synthesis.

Experimental Protocols

1. Synthesis of Key Building Blocks

This synthesis requires the stereoselective preparation of key subunits, including the syn-cis-pyrrolinone substructure of the cyclotryptophan and the enantiomerically pure 5-hydroxypiperazic acid.^[6] The synthesis of (3R,5R)- γ -hydroxypiperazic acid has been reported via diastereoselective enolate hydroxylation and electrophilic N-amination of a glutamate-derived synthon.^{[6][7]}

2. Stille Cross-Coupling

The central C5-C5' biaryl bond is constructed by the palladium-catalyzed cross-coupling of an organostannane derivative of one cyclotryptophan monomer with an iodide derivative of the other.^{[6][8]}

- Reagents:

- Cyclotryptophan monomer iodide
- Cyclotryptophan monomer stannane
- Palladium catalyst (e.g., Pd₂(dba)₃)

- Ligand (e.g., PPh₃)
- Copper(I) iodide (CuI)
- Solvent: N,N-Dimethylformamide (DMF) or similar polar aprotic solvent.
- Temperature: Elevated temperatures are typically required.
- Procedure: The two monomeric units, palladium catalyst, ligand, and CuI are dissolved in the solvent and heated until the reaction is complete.
- Purification: The dimeric product is purified by chromatographic methods.

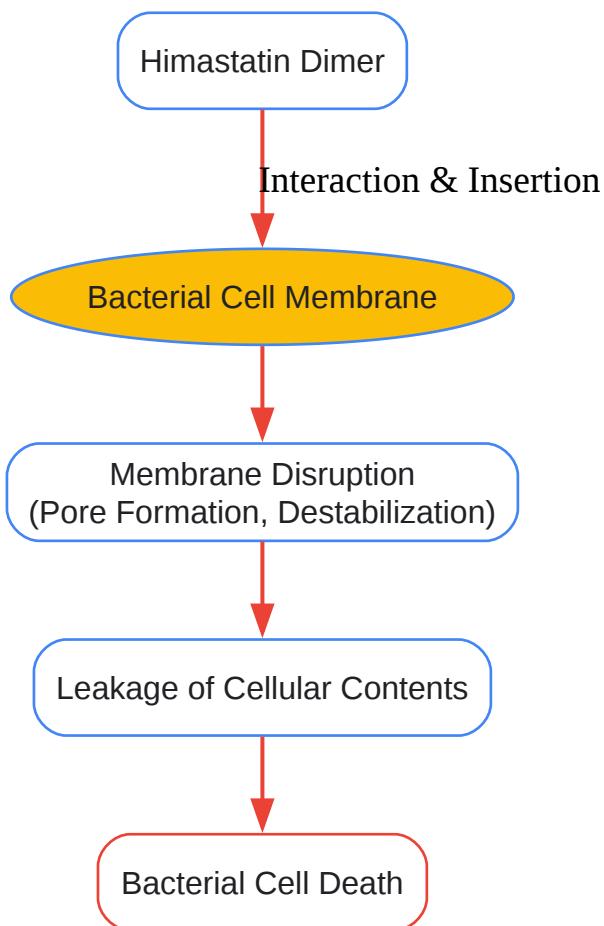
Quantitative Data Summary

| Step | Synthetic Approach | Reagents/Conditions | Yield (%) | Reference |
|---|-----------------------|--|-----------|-----------|
| Macrolactamization | Movassaghi/Pent elute | High dilution | 46 | [3] |
| Oxidative Dimerization | Movassaghi/Pent elute | Cu(SbF ₆) ₂ , DTBMP, DCE, 23 °C | 40 | [5] |
| Biological Activity (MIC) | | | | |
| Bacillus subtilis | Broth microdilution | 1-2 µg/mL | [3] | |
| Staphylococcus aureus | Broth microdilution | 1-2 µg/mL | [1] | |
| Methicillin-resistant S. aureus (MRSA) | Broth microdilution | 1-2 µg/mL | [1] | |
| Vancomycin-resistant Enterococcus (VRE) | Broth microdilution | 1-2 µg/mL | [1] | |

Mechanism of Action: Membrane Disruption

Himastatin is believed to exert its antibiotic effect by disrupting the bacterial cell membrane.^[2] ^[3] This mechanism is distinct from many clinically used antibiotics that target intracellular processes.^[3] The dimeric structure is crucial for its biological activity, as the monomeric units show significantly reduced or no antibiotic effect.^[1]

The proposed mechanism involves the insertion of the lipophilic **Himastatin** molecule into the bacterial membrane, leading to the formation of pores or other disruptions that compromise membrane integrity, causing leakage of cellular contents and ultimately cell death.^[3]^[9] This is supported by experiments using fluorescently labeled **Himastatin** analogs, which show accumulation of the molecule in the bacterial cell envelope.^[3]



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Caption: Proposed mechanism of action of **Himastatin**.

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